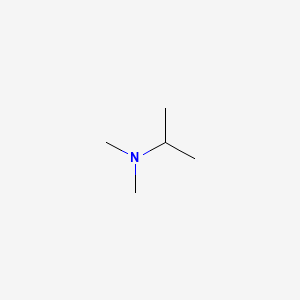
エチドロン酸四ナトリウム
概要
説明
(1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt is an organic compound widely used in various industrial and scientific applications. It is known for its ability to form stable complexes with metal ions, making it an effective chelating agent. This compound is commonly used in water treatment, detergents, and as a scale inhibitor in various industrial processes .
科学的研究の応用
(1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt has a wide range of scientific research applications:
作用機序
Target of Action
Tetrasodium etidronate, also known as (1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt or Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt, primarily targets the osteoclasts, which are cells that break down bone tissue . This compound is a type of bisphosphonate, a class of drugs that prevent the loss of bone density .
Mode of Action
Tetrasodium etidronate acts by inhibiting the formation, growth, and dissolution of hydroxyapatite crystals, which are a major component of bone and teeth . It competes with adenosine triphosphate (ATP) in the cellular energy metabolism of osteoclasts, which can initiate apoptosis (cell death) in these cells, leading to an overall decrease in the breakdown of bone .
Biochemical Pathways
Tetrasodium etidronate affects the biochemical pathways involved in bone resorption and calcification. It mimics the action of pyrophosphate, a regulator of calcification and decalcification . By inhibiting osteoclast activity, it shifts the balance of bone resorption and formation towards the formation side, strengthening the bone over time .
Pharmacokinetics
The pharmacokinetic properties of Tetrasodium etidronate include its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the gastrointestinal absorption of Tetrasodium etidronate and its salts is low .
Result of Action
The molecular and cellular effects of Tetrasodium etidronate’s action include the prevention of osteoclastic bone resorption, which results in the strengthening of bone tissue . It also has antimicrobial and antibiofilm activity, as demonstrated in a study against Enterococcus faecalis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrasodium etidronate. For instance, it is highly soluble in water , which can affect its distribution and excretion. It is also biodegradable, which means it can be broken down by biological processes in the environment . In addition, it has excellent chelating, anticorrosive, and dispersing abilities, which can be influenced by the presence of other substances in the environment .
生化学分析
Biochemical Properties
Tetrasodium etidronate is known for its excellent chelating properties . It interacts with metal ions, such as calcium and iron, forming complexes that can affect the stability and appearance of products
Molecular Mechanism
Tetrasodium etidronate primarily reduces osteoclastic activity, which prevents bone resorption . Unlike other bisphosphonates, it also prevents bone calcification
Dosage Effects in Animal Models
In animal models, high doses of Tetrasodium etidronate can cause irritation and other symptoms
Metabolic Pathways
It’s known that it has a bioavailability of 3% and an elimination half-life of 1 to 6 hours
準備方法
Synthetic Routes and Reaction Conditions
(1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt can be synthesized by neutralizing hydroxyethylenediphosphonic acid with an aqueous sodium hydroxide solution to a pH of 2 to 3 . The reaction is typically carried out at room temperature, and the product is obtained by spray drying the resulting solution .
Industrial Production Methods
In industrial settings, the production of this compound involves the same neutralization process but on a larger scale. The hydroxyethylenediphosphonic acid is mixed with sodium hydroxide in large reactors, and the pH is carefully monitored and adjusted. The resulting solution is then subjected to spray drying to obtain the solid product .
化学反応の分析
Types of Reactions
(1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt primarily undergoes complexation reactions with metal ions. It forms stable complexes with metals such as iron, copper, and zinc . These reactions are crucial for its role as a chelating agent and scale inhibitor.
Common Reagents and Conditions
The common reagents used in these reactions include various metal salts (e.g., iron chloride, copper sulfate, zinc nitrate) and aqueous solutions of the compound. The reactions typically occur at room temperature and neutral pH .
Major Products
The major products formed from these reactions are the metal complexes of phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt. These complexes are highly stable and are used in various applications, including water treatment and industrial cleaning .
類似化合物との比較
(1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt is unique due to its high stability and effectiveness as a chelating agent. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with different metal ion affinities.
Nitrilotriacetic acid (NTA): Similar in function but less stable in certain conditions.
Diethylenetriaminepentaacetic acid (DTPA): Offers higher chelation strength but is more expensive.
These compounds share similar applications but differ in their stability, cost, and specific metal ion affinities.
特性
InChI |
InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZRVHZTAYMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NaO7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29329-71-3, 2666-14-0 | |
| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
| Record name | 1-Hydroxyethylidene-1,1-diphosphonic acid sodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
| Record name | Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
229.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID] | |
| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Hydroxyethylidene)bisphosphonic acid, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3794-83-0, 7414-83-7, 29329-71-3 | |
| Record name | Tetrasodium etidronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3794-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etidronate disodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7414-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-hydroxyethylidene)bisphosphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Tetrasodium Etidronate in industrial settings?
A1: Tetrasodium Etidronate is primarily recognized for its chelating properties. [] In industrial applications, particularly in metal plating processes, it serves as a crucial component. [] It acts as a complexing agent, controlling the availability of metal ions in the plating solution. This ensures uniform deposition of the metal onto the target surface, contributing to the quality and adhesion of the plating.
Q2: Is Tetrasodium Etidronate safe for use in cosmetic products?
A2: Yes, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Tetrasodium Etidronate for cosmetic use. [] Based on available data, the Panel concluded that Tetrasodium Etidronate is safe for use in cosmetics at the current levels and practices. Its primary function in cosmetics is as a chelating agent.
Q3: Are there any structural analogs of Tetrasodium Etidronate with similar applications?
A3: Yes, the scientific literature mentions other salts of Etidronic Acid, such as Disodium Etidronate and Tetrapotassium Etidronate, which also function as chelating agents. [] These compounds share structural similarities with Tetrasodium Etidronate and are likely to exhibit comparable properties in certain applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















